molecular formula C15H12N4O2S B274620 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid

4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid

Cat. No. B274620
M. Wt: 312.3 g/mol
InChI Key: KTBJFGYKICDIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid, also known as BTTBA, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications.

Scientific Research Applications

4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid has been studied extensively for its potential applications in a variety of scientific fields. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.

Mechanism of Action

The exact mechanism of action of 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. In cancer cells, this compound may work by inhibiting the activity of enzymes that are necessary for cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro, making it a promising candidate for further study. However, more research is needed to determine its potential toxicity in vivo. This compound has also been shown to have low solubility in water, which may limit its effectiveness in certain applications.

Advantages and Limitations for Lab Experiments

One advantage of 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid is its unique structure, which may make it useful for a variety of applications. Additionally, this compound has been shown to have minimal toxicity in vitro, making it a promising candidate for further study. However, this compound's low solubility in water may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid. One area of interest is the development of new antibiotics that are effective against drug-resistant microorganisms. This compound may also be studied for its potential use in the development of new cancer therapies. Additionally, further research is needed to determine the potential toxicity of this compound in vivo and to develop methods for improving its solubility in water.

Synthesis Methods

4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with sodium azide to form 4-azidobenzoic acid. The azido group is then reduced to an amine group using palladium on carbon and hydrogen gas. The amine group is then reacted with benzyl mercaptan to form the benzylthio group. Finally, the tetrazole ring is formed through a reaction between the amine group and sodium azide in the presence of copper sulfate.

properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

4-(5-benzylsulfanyltetrazol-1-yl)benzoic acid

InChI

InChI=1S/C15H12N4O2S/c20-14(21)12-6-8-13(9-7-12)19-15(16-17-18-19)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21)

InChI Key

KTBJFGYKICDIPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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